

An In-depth Technical Guide to 1,6-Hexanediamine (CAS: 124-09-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,6-Hexanediamine

Cat. No.: B7767898

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

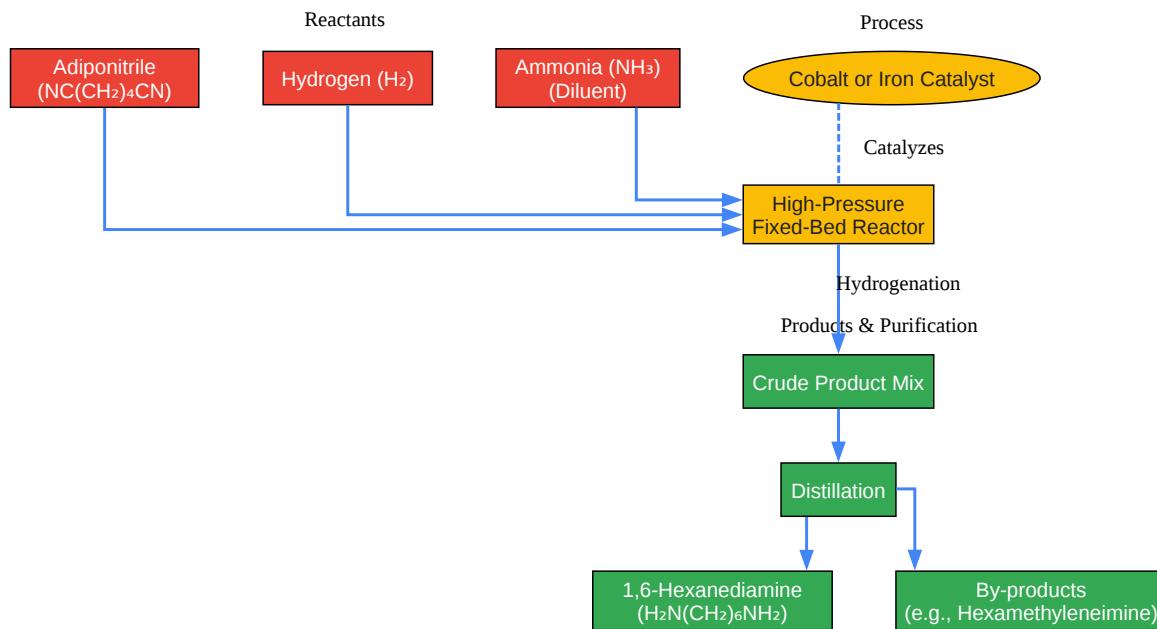
1,6-Hexanediamine, also known as hexamethylenediamine (HMDA), is a bifunctional primary amine with the chemical formula $\text{H}_2\text{N}(\text{CH}_2)_6\text{NH}_2$. It is a colorless, crystalline solid with a characteristic amine odor, though it may appear yellowish in commercial samples.^{[1][2]} This organic compound is of immense industrial significance, primarily serving as a crucial monomer in the production of polyamides, most notably Nylon 6,6.^[1] Its symmetrical C6 aliphatic backbone and the reactivity of its terminal amine groups make it a versatile building block in polymer chemistry and a cross-linking agent in various applications.^[3] This guide provides a comprehensive overview of its physicochemical properties, synthesis, applications, safety, and relevant experimental protocols.

Physicochemical Properties

1,6-Hexanediamine is a hygroscopic solid at room temperature that is readily soluble in water and soluble in alcohol.^{[4][5]} Its key physical and chemical properties are summarized in the table below.

Property	Value	References
Chemical Identifiers		
CAS Number	124-09-4	[2]
IUPAC Name	Hexane-1,6-diamine	[2]
Molecular Formula	C ₆ H ₁₆ N ₂	[2]
Molecular Weight	116.21 g/mol	[4] [6]
Physical Properties		
Appearance	Colorless to white crystalline solid	[4] [6]
Odor	Moderate piperidine-like/ammonia odor	[5] [6]
Melting Point	39 to 45 °C (102 to 113 °F)	[1] [2] [7]
Boiling Point	204 to 205 °C (399 to 401 °F)	[2]
Density	0.89 g/mL at 25 °C	[2]
Vapor Pressure	0.25 hPa at 20 °C	
Flash Point	81 to 85 °C (178 to 185 °F)	[8] [9]
Autoignition Temperature	305 to 310 °C (581 to 590 °F)	[8]
Solubility		
In Water	490 g/L; Freely soluble	[9] [10]
In Organic Solvents	Soluble in alcohol; Slightly soluble in benzene and ether	[5] [10]
Safety Properties		
Explosive Limits	0.7 - 6.3% by volume in air	[4] [6]

Synthesis and Industrial Production


The primary industrial route for the production of **1,6-hexanediamine** is the catalytic hydrogenation of adiponitrile.[11] This process is conducted in the presence of ammonia, which helps to minimize the formation of by-products.

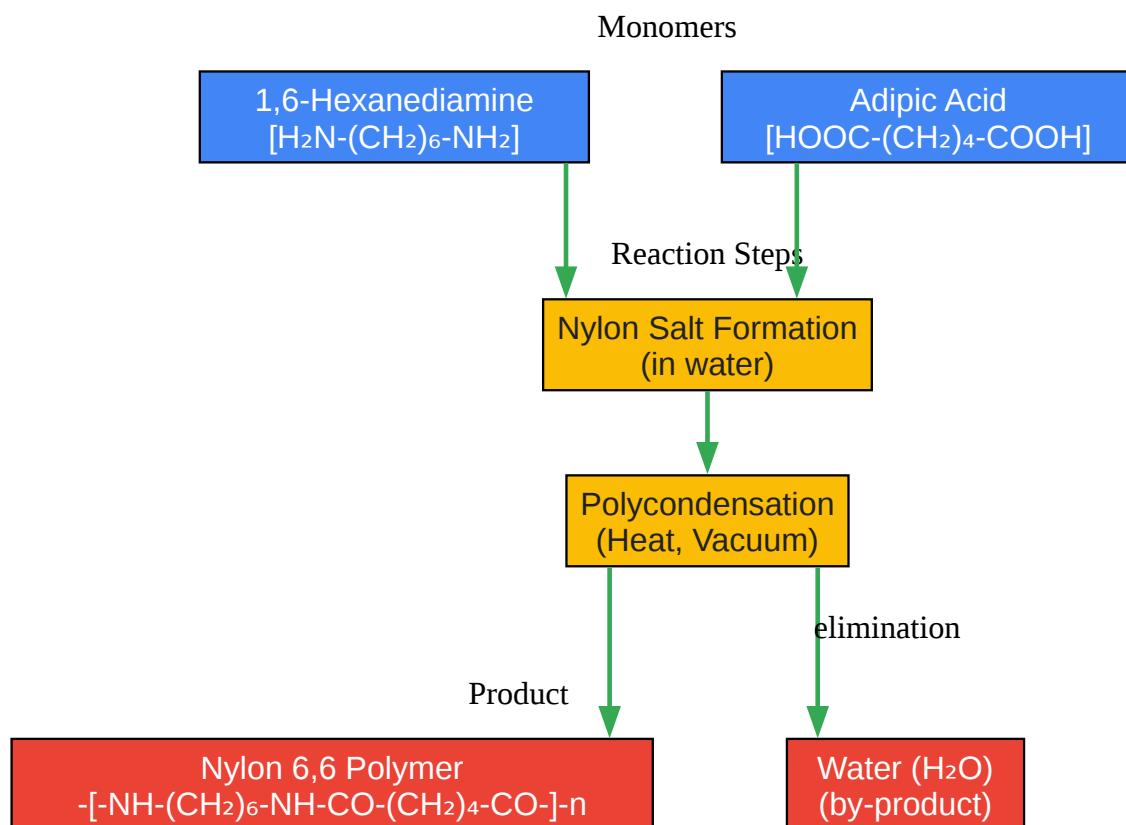
Adiponitrile Hydrogenation

The hydrogenation of adiponitrile ($\text{NC}(\text{CH}_2)_4\text{CN}$) is a high-yield reaction that can be performed under different pressure conditions.[11]

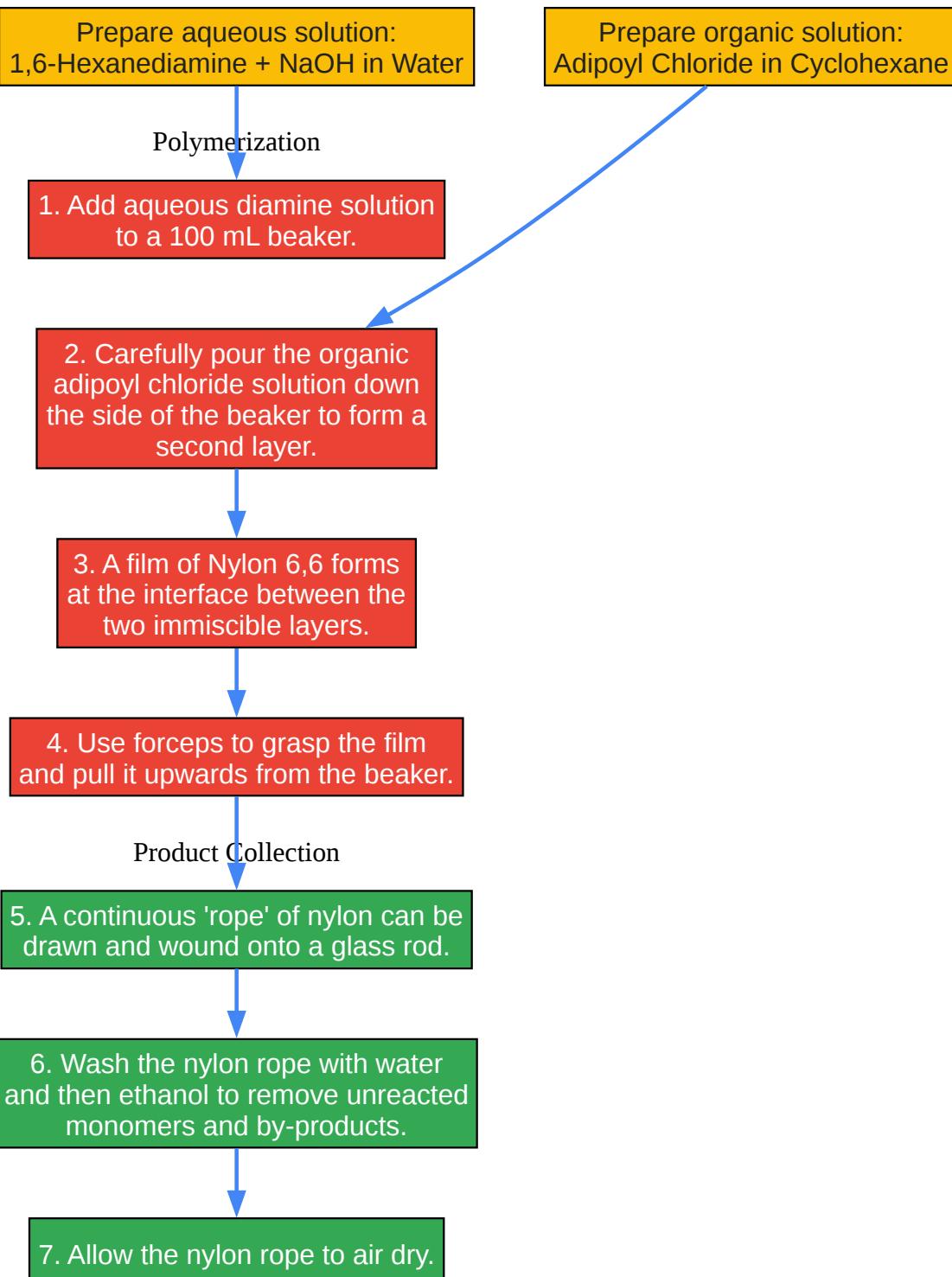
- Low-Pressure Method: This process typically utilizes a Raney nickel catalyst in a slurry phase with a solvent like ethanol. The reaction is conducted at temperatures of 70-90 °C and pressures of 2-3 MPa.[2][11]
- High-Pressure Method: In this variation, a fixed-bed reactor with a cobalt or iron-based catalyst is often employed.[11] The reaction is carried out at higher temperatures (90-150 °C) and pressures (19.6-29.4 MPa) with liquid ammonia serving as a diluent.[11]

The reaction proceeds via the intermediate 6-aminohexanenitrile (AHN).[2] The final product, **1,6-hexanediamine**, is purified by distillation.

[Click to download full resolution via product page](#)


Caption: Industrial synthesis of **1,6-Hexanediamine** via high-pressure hydrogenation of adiponitrile.

Key Applications


The bifunctional nature of **1,6-hexanediamine** makes it a cornerstone monomer in the polymer industry.

Nylon 6,6 Synthesis

The vast majority of **1,6-hexanediamine** is consumed in the production of Nylon 6,6, a high-performance polyamide.^[1] This is achieved through a polycondensation reaction with adipic acid.^[4] The process typically involves the formation of a "nylon salt" from the two monomers, which is then heated under vacuum to drive off water and form the polymer chains.^{[1][4]}

Solution Preparation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pslc.ws [pslc.ws]
- 2. rsc.org [rsc.org]
- 3. scribd.com [scribd.com]
- 4. books.rsc.org [books.rsc.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. terrificscience.org [terrificscience.org]
- 7. standring.weebly.com [standring.weebly.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. pslc.ws [pslc.ws]
- 10. Preparation of nylon 6,6 by condensation polymerization | PPTX [slideshare.net]
- 11. ukessays.com [ukessays.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,6-Hexanediamine (CAS: 124-09-4)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7767898#1-6-hexanediamine-cas-number-124-09-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com